1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide
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Overview
Description
1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a butylsulfonyl group attached to the piperidine ring, with a 2-chlorophenyl group and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the Carboxamide Group: The carboxamide functionality can be introduced by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
- (2RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness: 1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-chlorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIUGVWJOKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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